2-Bromo-beclomethasone dipropionate

Vue d'ensemble

Description

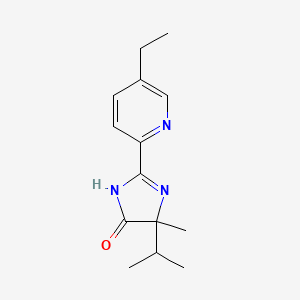

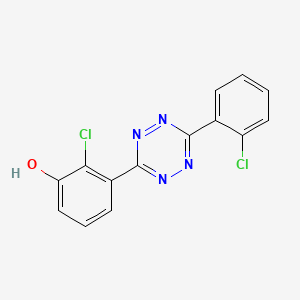

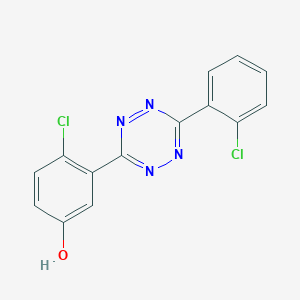

2-Bromo-beclomethasone dipropionate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties . It is used in the treatment of asthma, allergies, and other inflammatory diseases . The molecular formula of 2-Bromo-beclomethasone dipropionate is C28H36BrClO7 .

Synthesis Analysis

The synthesis of beclomethasone dipropionate, from which 2-Bromo-beclomethasone dipropionate is derived, has been reported in a practical and scalable approach . The synthesis was achieved from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), with an 82% yield . The selective propionylation of the hydroxyl groups at C17 and C21 was demonstrated, suggesting that this approach can be conveniently implemented in fine chemical industries .Molecular Structure Analysis

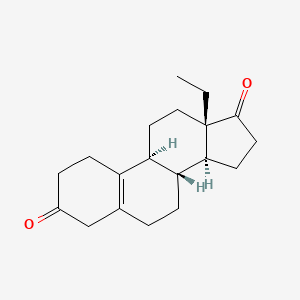

The molecular structure of 2-Bromo-beclomethasone dipropionate is characterized by a molecular formula of C28H36BrClO7 and a molecular weight of 599.9 g/mol . The IUPAC name for this compound is [2- [(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta [a]phenanthren-17-yl]-2-oxoethyl] propanoate .Applications De Recherche Scientifique

Pharmacological Profile and Efficacy in Asthma Management

2-Bromo-beclomethasone dipropionate, a variant of beclomethasone dipropionate, shares its pharmacological characteristics being a potent corticosteroid with significant topical activity and minimal systemic effects due to its rapid inactivation in the liver. This makes it particularly effective in the management of chronic asthma, providing control over symptoms with fewer systemic side effects compared to other corticosteroids. Clinical trials have demonstrated its efficacy in reducing the maintenance doses of systemic corticosteroids in asthmatic patients, thereby minimizing the risk associated with long-term systemic corticosteroid therapy (Brogden et al., 2012).

Innovations in Delivery Systems for Enhanced Efficacy

Recent advancements in the formulation of beclomethasone dipropionate, such as the development of hydrofluoroalkane (HFA)-based aerosols, have significantly improved drug delivery to the respiratory tract. These innovations enhance the drug's deposition in both large and small airways, potentially increasing its therapeutic efficacy in asthma control. Comparative studies have shown that these new formulations can achieve equivalent asthma control at lower doses than the traditional chlorofluorocarbon (CFC) formulations, suggesting a better safety profile with reduced oropharyngeal deposition and systemic absorption (Davies, 1998).

Applications Beyond Asthma Ulcerative Colitis and Allergic Rhinitis

Beclomethasone dipropionate's anti-inflammatory properties have also been explored in the treatment of ulcerative colitis and allergic rhinitis. In ulcerative colitis, novel drug technologies have been employed to target the colon specifically, thereby reducing systemic corticosteroid levels and associated side effects. This gut-selective mechanism has shown promise in improving the safety profile of beclomethasone dipropionate compared to conventional corticosteroids (Rizzello et al., 2018). For allergic rhinitis, new formulations such as the double-strength aqueous suspension for intranasal application have proven to be effective in symptom control with once-daily dosing, offering convenience and potentially improving patient adherence (Chervinsky, 1996).

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMMPLHIXHNOX-SZOXAQLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36BrClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747215 | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-beclomethasone dipropionate | |

CAS RN |

1204582-47-7 | |

| Record name | 2-Bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204582477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14T20R1TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)